molecular formula C15H19NO3 B008924 tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 104668-15-7

tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B008924
CAS No.: 104668-15-7
M. Wt: 261.32 g/mol
InChI Key: RQBSVZLMTABKNG-UHFFFAOYSA-N
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Description

Tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C₁₅H₁₉NO₃
  • Molecular Weight : 261.32 g/mol
  • CAS Number : 104668-15-7

This compound is characterized by its isoquinoline structure, which is known for various biological activities including antitumor, antibacterial, and anti-inflammatory effects.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the condensation of appropriate aldehydes with isoquinoline derivatives. Recent advancements have included microwave-assisted synthesis techniques that enhance yield and reduce reaction times .

Antitumor Activity

Research has shown that derivatives of isoquinoline possess antitumor properties. For instance, studies indicate that compounds similar to tert-butyl 3-formyl-3,4-dihydroisoquinoline can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Antibacterial Properties

The antibacterial activity of isoquinoline derivatives has also been documented. In vitro studies demonstrate that tert-butyl 3-formyl-3,4-dihydroisoquinoline exhibits significant activity against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, indicating its potential therapeutic use in inflammatory diseases .

Case Studies

  • Antitumor Study :
    A study published in Pharmaceutical Research evaluated the effects of various isoquinoline derivatives on human cancer cell lines. The results indicated that tert-butyl 3-formyl-3,4-dihydroisoquinoline significantly reduced cell viability in breast and lung cancer cells compared to controls .
  • Antibacterial Evaluation :
    In a study assessing the antibacterial efficacy of isoquinoline derivatives against Staphylococcus aureus, tert-butyl 3-formyl-3,4-dihydroisoquinoline demonstrated a minimum inhibitory concentration (MIC) similar to that of standard antibiotics .
  • Anti-inflammatory Mechanism :
    Research published in Journal of Medicinal Chemistry highlighted the ability of this compound to downregulate TNF-alpha production in macrophages, showcasing its potential in treating chronic inflammatory conditions .

Data Summary

Biological ActivityObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
AntibacterialEffective against Staphylococcus aureus
Anti-inflammatoryReduction in TNF-alpha levels

Properties

IUPAC Name

tert-butyl 3-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBSVZLMTABKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479797
Record name tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104668-15-7
Record name tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
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tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
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tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
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tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

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